molecular formula C15H15N3O2 B12621451 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 918152-16-6

1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B12621451
CAS No.: 918152-16-6
M. Wt: 269.30 g/mol
InChI Key: DKOZFLTYARORFN-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The imidazopyridine core is known for its presence in various pharmacologically active molecules, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with benzyloxyacetaldehyde under acidic conditions to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nucleophilic substitution, reduction, and cyclization steps. For example, the initial step might involve the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction of the nitro group to form the necessary diamine intermediate. The final cyclization step is then carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various cellular pathways. For example, it may act as an agonist or antagonist at GABA receptors, affecting neurotransmission and exhibiting potential anxiolytic or anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyethyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .

Properties

CAS No.

918152-16-6

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C15H15N3O2/c19-15-17-13-10-16-7-6-14(13)18(15)8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,19)

InChI Key

DKOZFLTYARORFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C3=C(C=NC=C3)NC2=O

Origin of Product

United States

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